Methyl 2,5-dihydroxycinnamate

Descripción general

Descripción

Methyl 2,5-dihydroxycinnamate is a bioactive natural compound commonly derived from plants such as Azadirachta indica and Murraya paniculata . It is a hydroxycinnamic acid ester with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound has garnered interest due to its diverse biological activities, including anti-inflammatory and antitumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2,5-dihydroxycinnamate can be synthesized through various synthetic routes. One common method involves the esterification of 2,5-dihydroxycinnamic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from plant sources followed by purification. The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2,5-dihydroxycinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The hydroxyl groups on the aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

MDC exhibits significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines. It has been shown to suppress the activation of NF-kB, a key transcription factor involved in inflammation. This activity positions MDC as a potential therapeutic agent for inflammatory diseases.

Antitumor Effects

Research indicates that MDC possesses antitumor properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that MDC can inhibit the growth of various cancer cell lines, including squamous carcinoma and epidermoid carcinoma cells, through mechanisms involving protein cross-linking and cell cycle arrest at the G2/M phase .

Mechanistic Insights

MDC functions as a competitive inhibitor of receptor protein-tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition leads to reduced autophosphorylation of EGFR, which is crucial for cancer cell proliferation and survival . Additionally, MDC has been identified as a geroprotector, suggesting its potential role in aging-related research by protecting cells from oxidative stress .

Synthesis and Derivatives

Recent studies have focused on synthesizing esterase-stable analogues of MDC to enhance its biological activity. For example, eight rigid derivatives were synthesized, with some showing enhanced cytotoxicity compared to MDC itself. Notably, compounds like 2-(2',5'-dihydroxybenzylidene)cyclopentenone exhibited IC50 values ranging from 0.39 to 0.98 µg/mL, indicating potent cytotoxic effects .

Data Table: Summary of Biological Activities

Cytotoxicity in Cancer Research

A study investigated the cytotoxic effects of MDC on human keratinocytes and various cancer cell lines. The findings revealed that MDC induced significant cell death through protein cross-linking mechanisms independent of physiological pathways. This suggests that MDC could be further explored as a chemotherapeutic agent .

Inhibition of Protein Kinases

Another research effort highlighted MDC's role as an inhibitor of protein-tyrosine kinases involved in cancer progression. The compound was shown to effectively impede v-abl tyrosine kinase activation, which is implicated in several malignancies .

Mecanismo De Acción

Methyl 2,5-dihydroxycinnamate acts as a competitive inhibitor of epidermal growth factor receptor-associated tyrosine kinase, effectively impeding v-abl tyrosine kinase activation . It disrupts changes in the actin cytoskeleton required for neurite formation and induces apoptosis in mouse thymocytes . Additionally, it inhibits the G2/M phase of the cell cycle .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 3,4-dihydroxycinnamate

- Methyl jasminoside

- 3,4′-Dihydroxypropiophenone

Uniqueness

Methyl 2,5-dihydroxycinnamate is unique due to its dual hydroxyl groups on the aromatic ring, which contribute to its potent biological activities. Its ability to inhibit tyrosine kinases and induce apoptosis sets it apart from other similar compounds .

Actividad Biológica

Methyl 2,5-dihydroxycinnamate (MDHC) is a phenolic compound known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article presents a detailed overview of the biological activity of MDHC, supported by research findings, case studies, and data tables.

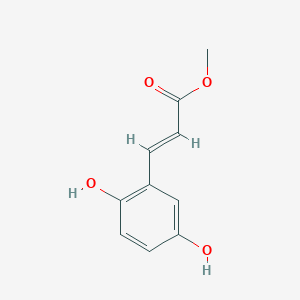

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two hydroxyl groups at the 2 and 5 positions of the cinnamate structure. Its structural formula can be represented as follows:

Antioxidant Activity

MDHC exhibits significant antioxidant properties. A study analyzed its ability to scavenge free radicals using the DPPH assay, revealing an IC50 value of 0.53 µM, which indicates its potency compared to α-tocopherol (IC50 = 3.10 µM) . The results are summarized in Table 1.

| Compound | DPPH Inhibition IC50 (µM) |

|---|---|

| This compound | 0.53 ± 0.09 |

| α-Tocopherol | 3.10 ± 0.05 |

Tyrosinase Inhibition

MDHC has been shown to inhibit tyrosinase activity, which is crucial in melanin production. The compound exhibited an inhibition percentage of 69.22% at a concentration of 100 µM . This property suggests its potential application in cosmetic formulations aimed at skin whitening.

Cytotoxicity Studies

Research has demonstrated that MDHC possesses cytotoxic effects against various cancer cell lines. In a study involving rigid derivatives of MDHC, it was found that these compounds exhibited significant cytotoxicity against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines . The findings are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.6 |

| NCI-H460 | 12.3 |

| SF-268 | 18.4 |

MDHC acts as a tyrosine kinase inhibitor, which plays a vital role in various cellular processes including proliferation and differentiation. It has been shown to reduce thrombin-evoked tyrosine phosphorylation in human platelets and inhibit calcium ion entry . This inhibition suggests a potential therapeutic role in cardiovascular diseases.

Case Studies

- Anticancer Activity : A study focused on the effects of MDHC on human leukemia cells demonstrated that treatment with MDHC resulted in significant apoptosis and cell cycle arrest . This indicates its potential as an anticancer agent.

- Anti-inflammatory Effects : In an experimental model of inflammation, MDHC reduced edema formation significantly compared to control groups, highlighting its anti-inflammatory properties .

- Neuroprotective Effects : Research has indicated that MDHC may protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease therapies .

Propiedades

IUPAC Name |

methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCNSTFWSKOWMA-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63177-57-1 | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063177571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Dihydroxycinnamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.